N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(4-Chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzothiazole-based small molecule characterized by a 4-chloro-substituted benzothiazole core linked to a benzamide scaffold modified with a piperidin-1-ylsulfonyl group. This compound shares structural motifs common in bioactive molecules, particularly those targeting enzyme inhibition or immune modulation.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c20-15-5-4-6-16-17(15)21-19(27-16)22-18(24)13-7-9-14(10-8-13)28(25,26)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAKDAYKSKEFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:
-
Formation of the Chlorobenzo[d]thiazole Intermediate
- Starting with 4-chloroaniline, the compound undergoes cyclization with carbon disulfide and an oxidizing agent to form 4-chlorobenzo[d]thiazole.
- Reaction conditions: Reflux in the presence of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.
-
Synthesis of the Piperidinylsulfonyl Intermediate
- Piperidine is reacted with chlorosulfonic acid to form piperidin-1-ylsulfonyl chloride.
- Reaction conditions: Low temperature (0-5°C) to control the exothermic reaction.
-
Coupling Reaction
- The chlorobenzo[d]thiazole intermediate is coupled with the piperidin-1-ylsulfonyl chloride in the presence of a base such as triethylamine to form the final product.
- Reaction conditions: Room temperature to mild heating (25-50°C).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzothiazole Ring
The 4-chloro substituent on the benzothiazole ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is critical for generating derivatives with modified biological activity:
Key Findings :
-
Amine substitutions proceed with higher yields in polar aprotic solvents (DMF > MeCN) .
-
Thiol-based substitutions require copper catalysts to mitigate oxidation side reactions .
Sulfonamide Group Reactivity
The piperidine-linked sulfonamide group participates in acid-base and coordination chemistry:
Protonation/Deprotonation:
-
The sulfonamide nitrogen (pKa ≈ 9.5–10.2) undergoes deprotonation in basic media (pH > 10), forming a resonance-stabilized anion .
Metal Coordination:
-
Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes in ethanol/water mixtures .
Amide Bond Hydrolysis
The central benzamide bond is susceptible to hydrolysis under extreme conditions:
| Condition | Catalyst | Products | Rate (k, h⁻¹) |
|---|---|---|---|
| 6M HCl, 100°C, 24h | None | 4-(Piperidin-1-ylsulfonyl)benzoic acid + 4-chlorobenzo[d]thiazol-2-amine | 0.12 |
| 0.1M NaOH, 70°C, 48h | Lipase (e.g., CAL-B) | Partial hydrolysis (<20% conversion) | 0.03 |
Stability Note : The amide bond remains intact under physiological conditions (pH 7.4, 37°C) for >72h, as confirmed by HPLC-UV studies .
Cross-Coupling Reactions
The benzothiazole core supports palladium-catalyzed cross-coupling:
Buchwald-Hartwig Amination:
-
Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos to yield N-aryl derivatives (55–68% yield) .
Sonogashira Coupling:
-
With terminal alkynes (e.g., phenylacetylene), forms ethynyl-linked analogs (50–65% yield) under PdCl₂(PPh₃)₂/CuI catalysis .
Oxidation and Reduction
-
Oxidation : The benzothiazole sulfur atom resists oxidation by H₂O₂ or mCPBA but reacts with singlet oxygen (¹O₂) to form sulfoxide derivatives (40–50% yield) .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) cleaves the benzothiazole ring, yielding aniline derivatives (notably at >80 psi H₂ pressure) .
Stability Under Thermal/Photolytic Conditions
| Condition | Observation | Degradation Pathway |
|---|---|---|
| 150°C, 2h (neat) | Partial decomposition (<15%) via sulfonamide cleavage | -SO₂N< moiety fragmentation |
| UV light (254 nm), 48h | 30% degradation; benzothiazole ring photo-oxidation | Formation of quinone-like byproducts |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
This compound has been explored as a building block in the synthesis of more complex pharmaceutical agents. Its thiazole moiety is integral to the development of drugs targeting various diseases, including cancer and infectious diseases. The sulfonamide group enhances its pharmacological properties, potentially improving bioavailability and efficacy .
Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have shown that thiazole-containing compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents . The specific interactions of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide with bacterial enzymes or receptors are under investigation to understand its mechanism of action better.
Anticancer Activity:
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific pathways, potentially providing a new avenue for cancer therapy. Further research is necessary to elucidate its effectiveness against various cancer types and to optimize its structure for enhanced activity.
Biological Research
Mechanistic Studies:
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate their activity, leading to therapeutic effects . Understanding these interactions is crucial for the rational design of more potent analogs.
In Vivo Studies:
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. These studies help establish dosage regimens and evaluate potential side effects, paving the way for clinical trials .
Industrial Applications
Material Science:
Beyond medicinal applications, this compound is being explored in material science for its potential use in developing new polymers and coatings. Its unique chemical properties can impart desirable characteristics such as increased durability and resistance to environmental factors.
Agrochemicals:
The compound is also being investigated for use in agrochemicals, where its biological activity could be harnessed to develop new pesticides or herbicides. The ability to target specific biological pathways makes it a promising candidate for environmentally friendly agricultural solutions.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogs primarily differ in substitutions on the benzothiazole ring, sulfonamide linker, or benzamide moiety. Key comparisons include:
Research Findings and Mechanistic Insights
Structure-Activity Relationships (SAR)
- Benzothiazole Substitutions : Chloro and bromo groups at the 4-position improve thermal stability and target engagement but may reduce solubility. Methoxy groups (e.g., 4i ) balance solubility and activity .
- Sulfonamide Linkers : Piperidin-1-ylsulfonyl groups outperform methylpiperazine or morpholine derivatives in immune activation, likely due to optimal lipophilicity and hydrogen-bonding capacity .
Pharmacological Potential
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
The compound is characterized by the molecular formula and a molecular weight of 451.0 g/mol. Its structure features a chlorobenzo[d]thiazole moiety linked to a piperidinylsulfonamide group, which contributes to its biological activity.
Synthesis Overview:
- Formation of 4-chlorobenzo[d]thiazole: Involves cyclization of 4-chloroaniline with carbon disulfide and sulfur.
- Hydrazide Formation: Reaction with hydrazine hydrate yields the benzohydrazide derivative.
This synthetic route allows for the production of the compound in a laboratory setting, facilitating further biological evaluations .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to inhibit various bacterial strains effectively. The presence of electron-donating groups in the structure enhances this activity, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
Thiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines. Studies reveal that specific structural modifications can significantly enhance their potency against tumors. For example, compounds with thiazole rings have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity and triggering downstream biochemical pathways that lead to its observed effects .
Case Studies and Research Findings
Several studies have evaluated the biological activity of thiazole derivatives, including those structurally related to this compound:
| Study | Findings | IC50 Values |
|---|---|---|
| Liaras et al. (2014) | Developed amino-pyrimidine derivatives with notable antibacterial properties. | MIC 31.25 µg/mL against Gram-positive bacteria |
| MDPI Review (2022) | Investigated thiazole derivatives for anticancer properties; identified key structural features enhancing activity. | IC50 < 2 µg/mL against specific cancer cell lines |
| PMC Article (2024) | Evaluated acetylcholinesterase inhibition in coumarin-thiazole hybrids, highlighting potential for Alzheimer's treatment. | IC50 of 2.7 µM for strong inhibitors |
These findings underscore the compound's versatility and potential applications in pharmacology.
Q & A
Q. What are the established synthetic routes for N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves coupling a chlorobenzo[d]thiazol-2-amine derivative with a sulfonylpiperidine-substituted benzoyl chloride. Key steps include:
- Amide bond formation : Use of coupling agents (e.g., HATU or EDC) in anhydrous solvents like DMF or pyridine .
- Optimization : Reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) maximize yields (78–90%) and purity (>95%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity .
Q. Table 1: Representative Synthesis Data
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | DMF, RT, 12 h | 85 | 98% |
| Purification | Ethyl acetate/hexane (3:7) | 78 | 99% |
Q. What spectroscopic and chromatographic methods confirm structural integrity?
Answer:
- 1H/13C-NMR : Assigns protons and carbons in the benzothiazole (δ 7.5–8.5 ppm), piperidinylsulfonyl (δ 2.5–3.5 ppm), and benzamide (δ 6.8–7.3 ppm) moieties .
- HRMS : Validates molecular weight (e.g., [M+H]+ calc. 456.08, found 456.10) .
- HPLC : Confirms purity (>98%) using C18 columns (acetonitrile/water gradient) .
Q. How does the chlorobenzo[d]thiazole moiety influence physicochemical properties compared to other benzothiazole derivatives?
Answer: The 4-chloro substituent enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to methoxy or methyl derivatives, improving membrane permeability .
- Thermal stability : Higher melting points (177°C vs. 99°C for non-chlorinated analogues) due to stronger intermolecular interactions .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for sulfonylpiperidine and chlorothiazole modifications?
Answer:
- Sulfonylpiperidine : Replacing piperidine with morpholine reduces NF-κB activation potency by 50%, highlighting the importance of the sulfonamide-piperidine motif in target engagement .
- Chlorothiazole : Substituting Cl with Br or F decreases enzyme inhibitory activity (IC50 shifts from 0.8 μM to >5 μM), suggesting steric and electronic tuning is critical .
Q. Table 2: SAR of Key Derivatives
| Substituent | Enzyme IC50 (μM) | NF-κB Activation (%) |
|---|---|---|
| 4-Cl | 0.8 | 95 |
| 4-Br | 5.2 | 60 |
| Piperidine → Morpholine | 3.1 | 45 |
Q. What enzymatic targets or pathways are implicated in its biological activity?
Answer:
- NF-κB pathway : Compound 2D216 (structurally analogous) enhances NF-κB signaling in reporter assays (12 h incubation, 2.5-fold activation), suggesting immunomodulatory potential .
- Enzyme inhibition : Benzothiazole derivatives inhibit β-lactamase (Ki = 0.3 μM) via competitive binding to the catalytic site .
Q. How do crystallographic data guide drug design for benzothiazole-sulfonamide hybrids?
Answer:
Q. Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P 1 |
| H-bond length (Å) | 2.85 (N–H⋯N) |
| Torsion angle (°) | 172.5 (C–S–N–C) |
Q. How does its pharmacokinetic profile compare to analogues in preclinical models?
Answer:
Q. What computational methods predict target binding modes?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
